molecular formula C17H9ClF4N2O B2392109 (2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile CAS No. 1025596-46-6

(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2392109
CAS No.: 1025596-46-6
M. Wt: 368.72
InChI Key: NECALGSXIPHACK-MDZDMXLPSA-N
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Description

(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is an organic compound with significant interest in various scientific fields. This compound is characterized by its complex structure, which includes a chlorobenzoyl group, a fluoro-trifluoromethyl anilino group, and a prop-2-enenitrile moiety. Its unique chemical properties make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorobenzoyl Intermediate: This step involves the acylation of 2-chlorobenzoyl chloride with an appropriate nucleophile under controlled conditions.

    Introduction of the Fluoro-Trifluoromethyl Anilino Group: This step requires the reaction of the intermediate with 4-fluoro-3-(trifluoromethyl)aniline in the presence of a suitable catalyst.

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-[(E)-2-chlorobenzoyl]-3-{[4-fluoro-3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

(E)-2-(2-chlorobenzoyl)-3-[4-fluoro-3-(trifluoromethyl)anilino]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF4N2O/c18-14-4-2-1-3-12(14)16(25)10(8-23)9-24-11-5-6-15(19)13(7-11)17(20,21)22/h1-7,9,24H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECALGSXIPHACK-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=CNC2=CC(=C(C=C2)F)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C(=C/NC2=CC(=C(C=C2)F)C(F)(F)F)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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